molecular formula C13H14N6O B2817722 3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol CAS No. 1257550-37-0

3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol

Cat. No.: B2817722
CAS No.: 1257550-37-0
M. Wt: 270.296
InChI Key: SQNPVCDVLJTHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol is a heterocyclic compound featuring a pyrazolo[3,4-d][1,2,3]triazine core substituted with a phenyl group at position 7 and a 3-aminopropanol moiety at position 3.

Properties

IUPAC Name

3-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c20-8-4-7-14-12-11-9-15-19(13(11)17-18-16-12)10-5-2-1-3-6-10/h1-3,5-6,9,20H,4,7-8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNPVCDVLJTHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.

    Reduction: Reduction reactions may target the pyrazolo[3,4-d][1,2,3]triazin-4-yl ring, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often associated with biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol involves its interaction with specific molecular targets. The pyrazolo[3,4-d][1,2,3]triazin-4-yl core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound and 3-Ethyl-7-phenyl...triazin-4-one share a pyrazolo-triazine core but differ in substituents. The target’s 3-aminopropanol group introduces polarity, contrasting with the ethyl/ketone groups in the latter, which reduce hydrophilicity .
  • The pyrrolo-triazine derivative replaces the pyrazolo core with a pyrrolo-triazine system, coupled with a methoxyphenyl and piperidine moiety. This increases molecular weight and complexity, likely enhancing receptor binding but reducing solubility.

Physicochemical Properties

Property Target Compound 3-Ethyl-7-phenyl...triazin-4-one Pyrrolo-triazine Derivative
Water Solubility Likely moderate (due to -OH) Low (nonpolar substituents) Low (bulky piperidine/methoxyphenyl)
LogP (Predicted) ~1.5–2.5 ~2.5–3.5 ~2.0–3.0
Hydrogen Bonding High (NH₂, -OH) Moderate (C=O) High (multiple NH/O groups)

Analysis :

  • The target’s propanolamine chain enhances solubility compared to the ethyl/ketone analog , though its LogP may still limit membrane permeability.

Pharmacological Potential

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Pyrazolo-triazine Derivatives: Compounds like 3-Ethyl-7-phenyl...triazin-4-one are often intermediates in kinase inhibitor synthesis. The target’s amino-propanol group may improve target binding (e.g., ATP-binding pockets) compared to nonpolar substituents.

Pyrrolo-triazine Anticancer Agents : The crystalline pyrrolo-triazine derivative demonstrates efficacy in cancer models, suggesting that the target compound’s pyrazolo-triazine core could similarly interact with proliferative signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.